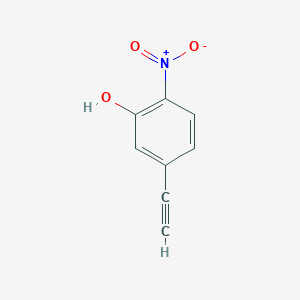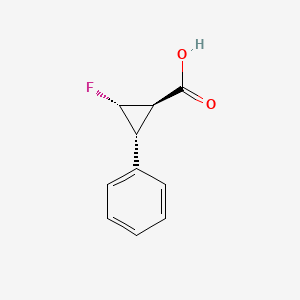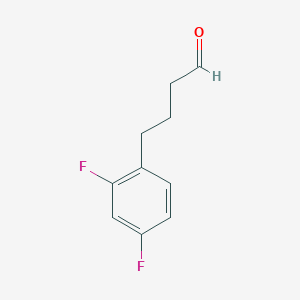
4-(2,4-Difluorophenyl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Difluorophenyl)butanal is an organic compound with the molecular formula C10H10F2O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a butyl chain, which is further substituted with a 2,4-difluorophenyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)butanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and butanal.
Grignard Reaction: The 2,4-difluorobenzene is first converted into a Grignard reagent by reacting it with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with butanal under controlled conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to facilitate the addition of hydrogen to the precursor compounds.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
4-(2,4-Difluorophenyl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: 4-(2,4-Difluorophenyl)butanoic acid
Reduction: 4-(2,4-Difluorophenyl)butanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
科学研究应用
4-(2,4-Difluorophenyl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(2,4-Difluorophenyl)butanal involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Redox Reactions: The aldehyde group can participate in redox reactions, influencing cellular oxidative stress and redox balance.
相似化合物的比较
Similar Compounds
4-(2,4-Difluorophenyl)butanol: The reduced form of 4-(2,4-Difluorophenyl)butanal.
4-(2,4-Difluorophenyl)butanoic acid: The oxidized form of this compound.
2,4-Difluorobenzaldehyde: A related compound with a similar phenyl substitution pattern but different chain length.
Uniqueness
This compound is unique due to its specific combination of a butyl chain and a 2,4-difluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
属性
分子式 |
C10H10F2O |
|---|---|
分子量 |
184.18 g/mol |
IUPAC 名称 |
4-(2,4-difluorophenyl)butanal |
InChI |
InChI=1S/C10H10F2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-7H,1-3H2 |
InChI 键 |
FOLQVZDMTAUIQX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


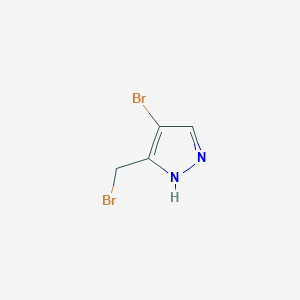
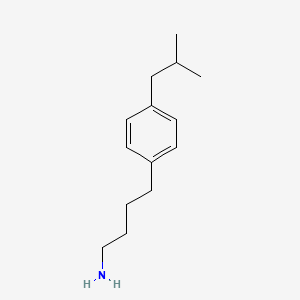
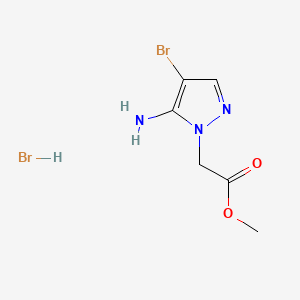
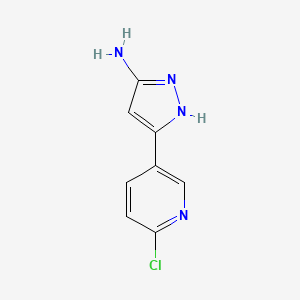

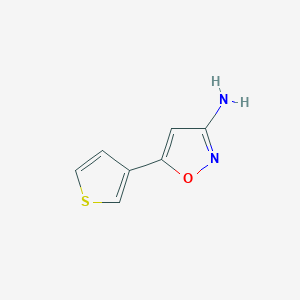
![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)

